1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride is a chemical compound with the molecular formula C9H18Cl2N4 and a molecular weight of 253.17 g/mol . This compound is characterized by the presence of a pyrazole ring and a piperazine moiety, making it a versatile scaffold in organic synthesis and medicinal chemistry . It is primarily used for research purposes and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride typically involves the reaction of 1-ethyl-1H-pyrazole-4-amine with ketone reagents to form 1-(1-ethyl-1H-pyrazol-4-yl)ethanol, which is then oxidized to yield the desired compound . Industrial production methods may involve the use of various catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be performed using hydrazine derivatives under mild conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common reagents used in these reactions include hydrazines, ketones, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research into its potential as an anti-inflammatory agent has shown promising results.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and modulate receptor binding, leading to its anti-inflammatory effects . The compound’s structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-(1-(1H-Pyrazol-4-yl)ethyl)piperazinedihydrochloride can be compared to other pyrazole derivatives such as:
1-(1H-Pyrazol-4-yl)ethanone: Similar in structure but lacks the piperazine moiety.
4-(2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl)morpholine: A more complex derivative with additional functional groups.
The uniqueness of this compound lies in its combination of the pyrazole and piperazine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H18Cl2N4 |
---|---|
Molecular Weight |
253.17 g/mol |
IUPAC Name |
1-[1-(1H-pyrazol-4-yl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c1-8(9-6-11-12-7-9)13-4-2-10-3-5-13;;/h6-8,10H,2-5H2,1H3,(H,11,12);2*1H |
InChI Key |
XONVVLJAXYWEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CNN=C1)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.